REACTION_CXSMILES
|
[CH:1]12[CH:14]=[CH:13][CH:5]([CH:6]3[C:11](=[O:12])O[C:8](=[O:9])[CH:7]31)[CH:4]1[CH:2]2[CH2:3]1.[N+:15]([C:18]1[CH:24]=[CH:23][C:21]([NH2:22])=[CH:20][CH:19]=1)([O-:17])=[O:16].O>C(O)(=O)C>[N+:15]([C:18]1[CH:24]=[CH:23][C:21]([N:22]2[C:8](=[O:9])[CH:7]3[CH:6]([CH:5]4[CH:13]=[CH:14][CH:1]3[CH:2]3[CH:4]4[CH2:3]3)[C:11]2=[O:12])=[CH:20][CH:19]=1)([O-:17])=[O:16]
|
Name
|
|
Quantity
|
250 g
|
Type
|
reactant
|
Smiles
|
C12C3CC3C(C3C1C(=O)OC3=O)C=C2
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
2000 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
precipitates
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the crude product is filtered off
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
recrystallised from ethyl acetate
|
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)N1C(=O)C2C3C4CC4C(C2C1=O)C=C3
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |